1,2-Didocos-13-enoyl phoshatidylcholine

Catalog No.
S658007
CAS No.
51779-95-4
M.F
C52H100NO8P
M. Wt
898.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didocos-13-enoyl phoshatidylcholine

CAS Number

51779-95-4

Product Name

1,2-Didocos-13-enoyl phoshatidylcholine

IUPAC Name

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C52H100NO8P

Molecular Weight

898.3 g/mol

InChI

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1

InChI Key

SDEURMLKLAEUAY-JFSPZUDSSA-N

SMILES

Array

Synonyms

(7R,22Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-3,5,9-trioxa-4-phosphahentriacont-22-en-1-aminium 4-Oxide Inner Salt; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-13-docosenyl)oxy]-3,5,9-trioxa-4-phosphahentria

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1,2-Dierucoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine, also known as Dierucoylphosphatidylcholine (DEPC), is a synthetic, high-purity phospholipid featuring two long (C22:1) monounsaturated erucoyl acyl chains. Its defined chemical structure makes it a key component for creating lipid bilayers with highly reproducible physical characteristics. It is frequently used in the development of liposomes and lipid nanoparticles for research and pharmaceutical applications where precise control over membrane properties is essential [1].

Substituting 1,2-Didocos-13-enoyl phosphatidylcholine with chemically similar lipids is often unviable due to critical differences in physical properties. Using phospholipids with shorter acyl chains, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, C18:1), results in thinner, more permeable, and less stable membranes [1]. Conversely, using saturated lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) yields a much higher phase transition temperature, leading to rigid, gel-phase membranes at room and physiological temperatures [2]. These differences fundamentally alter formulation stability, drug release profiles, and in-vivo performance, making this specific C22:1 lipid essential for applications optimized around its unique combination of chain length and unsaturation.

Enhanced Liposome Stability and Reduced Leakage in Serum

In a direct comparison of serum-induced leakage from liposomes at 37°C, vesicles formulated with 1,2-Didocos-13-enoyl phosphatidylcholine (di22:1-PC) demonstrated substantially greater stability than those made from the common substitute 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, di18:1-PC) [1]. While DOPC liposomes lost most of their encapsulated content within one hour, DEPC liposomes retained their cargo, indicating superior integrity in biological media [1].

Evidence DimensionCalcein Leakage in Serum at 37°C
Target Compound DataLow leakage; liposomes remain stable and non-leaky
Comparator Or BaselineDOPC (di18:1-PC) liposomes: High leakage; most entrapped content lost within 1 hour
Quantified DifferenceQualitatively high difference in cargo retention over 1 hour
ConditionsLarge unilamellar vesicles exposed to serum at 37°C.

For in-vivo drug delivery, this superior serum stability directly translates to a longer circulation half-life and more predictable therapeutic payload delivery to the target site.

Defined Phase Transition Temperature for Intermediate Fluidity

The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter for liposome design. 1,2-Didocos-13-enoyl phosphatidylcholine has a reported Tm of 13°C [1]. This positions it uniquely relative to common alternatives. It forms a fluid membrane at room temperature and 37°C, unlike saturated lipids such as DSPC (Tm ≈ 55°C) which are in a rigid gel state [2]. However, it is thermally closer to a phase transition than DOPC (Tm ≈ -18°C), resulting in a less disordered and more stable fluid membrane [1].

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data13°C
Comparator Or BaselineDOPC (C18:1 PC): ~ -18°C | DSPC (C18:0 PC): ~ 55°C
Quantified Difference+31°C vs. DOPC; -42°C vs. DSPC
ConditionsFully hydrated lipid bilayers.

This specific Tm allows for the creation of formulations that require fluidity at physiological temperatures but with greater stability and lower permeability than highly unsaturated, low-Tm lipids like DOPC.

Forms Thicker Bilayers Than Common C18 Phospholipids

The long C22 acyl chains of 1,2-Didocos-13-enoyl phosphatidylcholine result in the formation of significantly thicker lipid bilayers compared to more common C18 phospholipids like DOPC. This increased thickness can enhance the retention of encapsulated molecules and is critical when matching membrane thickness to the hydrophobic length of transmembrane proteins or peptides [1]. The bending modulus (a measure of stiffness) of bilayers made from this lipid is also considerably higher than that of DOPC bilayers, contributing to greater mechanical stability [2].

Evidence DimensionBilayer Thickness & Bending Rigidity
Target Compound DataForms thicker, stiffer membranes due to C22 chains.
Comparator Or BaselineDOPC (C18 chains): Forms thinner, more flexible membranes.
Quantified DifferenceA study on HIV fusion peptides showed the bending modulus of DEPC bilayers was significantly higher than DOPC bilayers before peptide addition [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1518645/" target="_blank">2</a>].
ConditionsFully hydrated multilamellar vesicles.

Procurement of this lipid is justified when the application requires a thicker, more robust membrane for improved cargo retention, reduced passive leakage, or for structural compatibility with large membrane-spanning molecules.

Formulation of Serum-Stable Nanoparticles for In-Vivo Drug Delivery

Due to its demonstrated low cargo leakage in the presence of serum compared to shorter-chain lipids, this compound is the right choice for developing liposomal or lipid nanoparticle drug carriers intended for intravenous administration where maintaining formulation integrity over time is paramount [1].

Construction of Thick, Low-Permeability Model Membranes

The significant bilayer thickness imparted by the C22 acyl chains makes this lipid ideal for research applications requiring robust model membranes, such as studying the transport of large molecules, reducing passive ion leakage, or reconstituting long transmembrane proteins [2].

High-Reproducibility Formulations for Pharmaceutical Manufacturing

As a high-purity, synthetic phospholipid with a single, defined molecular structure, it provides exceptional batch-to-batch consistency in physical properties. This is a critical requirement for GMP-compliant manufacturing of lipid-based therapeutics, ensuring reproducible performance from preclinical research through clinical trials.

Physical Description

Solid

XLogP3

18.1

Hydrogen Bond Acceptor Count

8

Exact Mass

897.71865615 Da

Monoisotopic Mass

897.71865615 Da

Heavy Atom Count

62

UNII

1Z951826B6

Other CAS

76420-81-0

Wikipedia

1,2-dierucoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023

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